molecular formula C21H27N3O2 B1194908 Methysergide CAS No. 361-37-5

Methysergide

Cat. No.: B1194908
CAS No.: 361-37-5
M. Wt: 353.5 g/mol
InChI Key: KPJZHOPZRAFDTN-ZRGWGRIASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Methysergide is synthesized from lysergic acid by adding a methyl group and a butanolamide group . The synthesis involves several steps, including the formation of an intermediate compound, which is then converted to this compound through a series of chemical reactions. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The production facilities must adhere to Good Manufacturing Practices (GMP) to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions: Methysergide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) are used to facilitate hydrogenation reactions.

Major Products Formed:

Scientific Research Applications

Methysergide has a wide range of scientific research applications, including:

    Chemistry: Used as a reference compound in the study of ergot alkaloids and their derivatives.

    Biology: Investigated for its effects on serotonin receptors and its role in neurotransmission.

    Medicine: Primarily used for the prophylaxis of migraine and cluster headaches. It has also been studied for its potential use in treating other conditions related to serotonin dysregulation.

    Industry: Utilized in the pharmaceutical industry for the development of new drugs targeting serotonin receptors.

Comparison with Similar Compounds

Biological Activity

Methysergide, a semisynthetic ergot alkaloid derived from ergometrine, has been primarily utilized in the prophylactic treatment of migraine headaches. Its biological activity is characterized by its interactions with various serotonin (5-HT) receptors, leading to both therapeutic effects and potential adverse reactions.

This compound functions as a serotonin receptor antagonist and a partial agonist . It exhibits significant affinity for several serotonin receptor subtypes:

  • Agonist Activity : this compound acts as an agonist at 5-HT1 receptors, particularly the 5-HT1A receptor.
  • Antagonist Activity : It antagonizes 5-HT2A, 5-HT2B, 5-HT2C, and 5-HT7 receptors, thereby inhibiting the effects of serotonin in various physiological processes .

The compound is metabolized into methylergonovine, which is a more potent agonist at the 5-HT1B and 5-HT1D receptors and contributes significantly to the antimigraine effects of this compound. This metabolite's higher intrinsic efficacy suggests that it may play a crucial role in the drug's overall therapeutic profile .

Pharmacokinetics

The pharmacokinetic profile of this compound highlights its bioavailability and metabolism:

  • Oral Bioavailability : Approximately 13% , largely due to extensive first-pass metabolism into methylergonovine.
  • Half-Life : The elimination half-life of methylergonovine is nearly four times longer than that of this compound itself, indicating that this compound may be considered a prodrug for its active metabolite .

Therapeutic Applications

This compound is primarily indicated for:

  • Migraine Prophylaxis : Clinical studies have demonstrated its efficacy in reducing the frequency of migraine attacks, particularly in patients who do not respond to other treatments. It is often used in conjunction with other antimigraine agents like ergotamine .

Adverse Effects and Contraindications

Despite its effectiveness, this compound is associated with several serious side effects:

  • Fibrotic Disorders : Long-term use can lead to retroperitoneal fibrosis and pleural or cardiac valve fibrosis, with an incidence rate estimated at 1 in 5,000 patients treated .
  • Contraindications : It should not be used in patients with conditions such as severe hypertension, coronary artery disease, or any fibrotic disorders due to its potential for exacerbating these conditions .

Case Studies and Research Findings

Several studies have examined the biological effects of this compound:

  • Migraine Efficacy Study :
    • A controlled trial showed that this compound significantly reduced migraine frequency compared to placebo in patients with chronic migraines. The results indicated a greater effect in patients resistant to other treatments .
  • Wound Healing Study :
    • Research demonstrated that this compound reduces blood flow and edema formation in skin wounds, suggesting a role in modulating inflammatory responses through serotonin antagonism .
  • Pharmacodynamics Investigation :
    • A study indicated that this compound's action on serotonin receptors could influence pain pathways, providing insights into its utility beyond migraine management .

Summary Table of Biological Activities

Activity TypeReceptor InteractionEffect
Agonist5-HT1APartial agonism
Antagonist5-HT2A, 5-HT2B, 5-HT2CInhibition of serotonin effects
MetaboliteMethylergonovinePotent agonist at 5-HT1B/1D
Therapeutic UseMigraine prophylaxisReduction in attack frequency
Adverse EffectsFibrosisRetroperitoneal fibrosis risk

Properties

IUPAC Name

(6aR,9R)-N-[(2S)-1-hydroxybutan-2-yl]-4,7-dimethyl-6,6a,8,9-tetrahydroindolo[4,3-fg]quinoline-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c1-4-15(12-25)22-21(26)14-8-17-16-6-5-7-18-20(16)13(10-23(18)2)9-19(17)24(3)11-14/h5-8,10,14-15,19,25H,4,9,11-12H2,1-3H3,(H,22,26)/t14-,15+,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPJZHOPZRAFDTN-ZRGWGRIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC(=O)C1CN(C2CC3=CN(C4=CC=CC(=C34)C2=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](CO)NC(=O)[C@H]1CN([C@@H]2CC3=CN(C4=CC=CC(=C34)C2=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2023307
Record name Methysergide
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Molecular Weight

353.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

MP IS UNCHARACTERISTIC SHOWING DECOMP ABOVE APPROX 165 °C; ODORLESS OR HAS NOT MORE THAN SLIGHT ODOR; WHITE TO YELLOWISH WHITE OR REDDISH WHITE CRYSTALLINE POWDER; 1 G SOL IN 200 ML WATER, 165 ML ALCOHOL, 3400 ML CHLOROFORM; PRACTICALLY INSOL IN ETHER /MALEATE/, Decomposes above 165 °C; sol in methanol, less soluble in water (1:250); practically insoluble in absolute ethanol; practically insoluble in absolute ethanol /Methysergide dimaleate/
Record name METHYSERGIDE
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Mechanism of Action

Methysergide has been shown, in vitro and in vivo, to inhibit or block the effects of serotonin, a substance which may be involved in the mechanism of vascular headaches. Serotonin has been variously described as a central neurohumoral agent or chemical mediator, as a "headache substance" acting directly or indirectly to lower pain threshold (others in this category include tyramine; polypeptides, such as bradykinin; histamine; and acetylcholine), as an intrinsic "motor hormone" of the gastrointestinal tract, and as a "hormone" involved in connective tissue reparative processes. Suggestions have been made by investigators as to the mechanism whereby methysergide produces its clinical effects, but this has not been finally established., Considering structure/effect relationships, it has been demonstrated that methylation of the indole nitrogen in the lysergic acid ring of the alkanolamides fundamentally alters their pharmacologic behavior and is associated with inhibition or blockade of a great variety of serotonin-induced effects..., ... Here /investigators/ asked whether systemic (i.p.) and intrathecal (i.t.) administrations of a nonselective serotonergic antagonist, methysergide, might produce paradoxical antinociception similar to naloxone in the mouse formalin test. A diluted formalin solution was injected into the mouse plantar region of the hind paw and the duration of licking responses was measured at periods of 0-5 min (1st phase) and 20-40 min (2nd phase) after formalin injection. Methysergide administered i.p. and i.t. showed an attenuated licking duration only in the 2nd phase. The effect observed in the 2nd phase was reversed in the 5,7-dihydroxytriptamine, but not N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine pretreated group of mice, suggesting that descending serotonergic, but not noradrenergic, systems are involved in the methysergide antinociception. To further investigate the mechanism by which methysergide inhibited the nociceptive behaviors induced by formalin, the antinociceptive effect of methysergide was also tested in substance P (i.t.) and excitatory amino acids (i.t.), such as glutamate, N-methyl-D-aspartic acid, alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid, and kainic acid, which are major components in the formalin-induced nociceptive transmission in the spinal cord pain models. The duration of nociceptive behaviors shown in these models was significantly shortened by i.p. and i.t. administration of methysergide. These results suggest that methysergide also produces a paradoxical antinociception in various pain models including the formalin test, similar to the results of naloxone., Calcitonin gene-related peptide (CGRP) is involved in ocular neurogenic inflammation in the rabbit, causing vasodilatation in the anterior uvea, breakdown of the blood-aqueous barrier, increase in the intraocular pressure (IOP) and rise in the adenosine 3':5'-cyclic monophosphate (cyclic AMP) content in the aqueous humour. So far there is no means of preventing these CGRP-induced ocular effects. In the present study, the effect of intravenous methysergide (1-10 mg kg-1, b.w.) on CGRP-induced changes in the IOP, blood-aqueous barrier and cyclic AMP content in the aqueous humour was studied in vivo. The effect of methysergide on CGRP-induced vasodilatation both in vivo and in vitro was also investigated. Methysergide decreased intraocular pressure but had only a transient effect on blood pressure. Methysergide decreased the regional blood flow in ocular tissues by 53-65%, but did not have such a vasoconstrictor effect in most extra-ocular tissues studied. Methysergide inhibited CGRP-induced vasodilatation, increase in the IOP, breakdown of the blood-aqueous barrier and increase in the cyclic AMP content in the aqueous humour in vivo. In vitro, methysergide alone did not have effects on the vascular tone in isolated ophthalmic artery of rabbit. However, it potentiated noradrenaline (NA)-induced contraction. There were no differences in the IC50 values for CGRP on the NA-induced contraction in the presence and absence of methysergide, indicating that methysergide has no direct effect on the vasorelaxant effect of CGRP in vitro. The present study demonstrates that in the rabbit eye methysergide inhibits CGRP-induced changes. One inhibitory mechanism of methysergide may be to enhance the effect of a vasoconstrictor (NA) to antagonize the vasodilator effect of CGRP. The present findings suggest that a methysergide-sensitive mechanism may be used to limit some pathophysiological conditions in the eye that involve neurogenic inflammation and the release of CGRP., The intravenous administration of L-5-hydroxytryptophan (5-HTP), 5-methoxy-N,N-dimethyltryptamine (5-MeODMT), p-chloroamphetamine (PCA), LSD and methysergide to acute spinal rats, transected at C1, stimulated the flexor reflexes induced by electrical stimulation applied to the skin of the toe. The enhancement produced by 5-HTP, 5-MeODMT and PCA, was not antagonized by the prior administration of a dose of LSD or methysergide, although the enhancement produced by 5-MeODMT, LSD and methysergide, but not that produced by 5-HTP and PCA, was antagonized by cyproheptadine. In rats treated with 5,6-dihydroxytryptamine (intracisternal administration, 2 weeks previously) supersensitivity was observed to the effects of 5-HTP, a precursor of 5-HT, while subsensitivity was observed for the effects of PCA, a releaser of 5-HT. However, no supersensitivity was observed for the effects of 5-MeODMT, LSD and methysergide. These results suggest that methysergide may have an agonistic action on the 5-HT receptors in spinal cord and that supersensitivity to 5-HTP in rats treated with 5,6-dihydroxytryptamine was due to the lack of uptake of 5-HT into terminals of descending 5-HT fibres or to the change in 5-HT receptors which were not sensitive to 5-MeODMT, LSD, methysergide or cyproheptadine.
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Color/Form

Crystals, Solid

CAS No.

361-37-5
Record name Methysergide
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Record name Methysergide
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Melting Point

195 °C
Record name METHYSERGIDE
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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